molecular formula C7H7Br2N B181599 2,6-Dibromo-4-methylaniline CAS No. 6968-24-7

2,6-Dibromo-4-methylaniline

Cat. No.: B181599
CAS No.: 6968-24-7
M. Wt: 264.94 g/mol
InChI Key: ATDIROHVRVQMRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylaniline: is an organic compound with the molecular formula C7H7Br2N . It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is known for its light brown powder form and is insoluble in water .

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it undergoes Suzuki-coupling reactions with other compounds to form complex molecules . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with biomolecules, affecting their function and stability.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression. For example, the presence of this compound can induce oxidative stress in cells, leading to the activation of stress response pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biochemical response . High doses of the compound can result in oxidative stress, DNA damage, and apoptosis in animal cells.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the compound’s overall impact on cellular function and its potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution . The localization and accumulation of this compound in different cellular compartments can affect its biochemical activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can accumulate in the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its biochemical effects . The localization of this compound within cells can determine its impact on cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-methylaniline can be synthesized from p-toluidine through a bromination reaction. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,6-Dibromoaniline
  • 2-Bromo-4-methylaniline
  • 4-Methylaniline hydrochloride
  • p-Toluidine

Comparison:

  • 2,6-Dibromoaniline : Similar to 2,6-Dibromo-4-methylaniline but lacks the methyl group at the 4th position.
  • 2-Bromo-4-methylaniline : Contains only one bromine atom at the 2nd position, making it less reactive in substitution reactions.
  • 4-Methylaniline hydrochloride : Lacks the bromine atoms, making it less versatile in coupling reactions.
  • p-Toluidine : The parent compound from which this compound is synthesized .

This compound stands out due to its dual bromine substitutions, which enhance its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2,6-dibromo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDIROHVRVQMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219972
Record name 2,6-Dibromo-p-toluidine
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Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-24-7
Record name 2,6-Dibromo-4-methylaniline
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Record name 2,6-Dibromo-p-toluidine
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Record name 6968-24-7
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Record name 2,6-Dibromo-p-toluidine
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Record name 2,6-dibromo-p-toluidine
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Record name 2,6-DIBROMO-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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